1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated phenoxy group, a piperidine ring, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.
Scientific Research Applications
1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine typically involves multiple steps, starting with the bromination of 4,6-dimethylphenol to produce 2-bromo-4,6-dimethylphenol . This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol . The final step involves the reaction of this intermediate with 3-methylpiperidine under basic conditions to yield the target compound. The oxalic acid moiety is introduced by reacting the final product with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the brominated phenoxy group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the brominated phenoxy group with boronic acids.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The piperidine ring may also contribute to its binding affinity and specificity for certain biological targets . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a modulator of enzymatic activity and receptor function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethylphenol: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.
4-Bromo-2,6-dimethylphenol: Another brominated phenol with similar chemical properties and applications.
1-{2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl}piperazinediium: A related compound with a similar structure but different functional groups, used in various chemical and biological studies.
Uniqueness
1-[2-(2-Bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is unique due to its combination of a brominated phenoxy group, a piperidine ring, and an oxalic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.C2H2O4/c1-12-5-4-6-18(11-12)7-8-19-16-14(3)9-13(2)10-15(16)17;3-1(4)2(5)6/h9-10,12H,4-8,11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJOLBKPFYEPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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